4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole

Chemical Identity Quality Control Medicinal Chemistry

4-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole (CAS 2320149-63-9) is a heterocyclic small molecule (C11H10N4OS, MW 246.29 g/mol) that integrates a 4-methyl-1,2,3-thiadiazole moiety with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold through a ketone linker. The 5H-pyrrolo[3,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, serving as a key pharmacophore in RORγt inverse agonists and other bioactive molecules.

Molecular Formula C11H10N4OS
Molecular Weight 246.29
CAS No. 2320149-63-9
Cat. No. B2649850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole
CAS2320149-63-9
Molecular FormulaC11H10N4OS
Molecular Weight246.29
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CC3=C(C2)N=CC=C3
InChIInChI=1S/C11H10N4OS/c1-7-10(17-14-13-7)11(16)15-5-8-3-2-4-12-9(8)6-15/h2-4H,5-6H2,1H3
InChIKeyBZDJXOKWUJVTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole (CAS 2320149-63-9): Structural and Property Overview for Procurement Specification


4-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole (CAS 2320149-63-9) is a heterocyclic small molecule (C11H10N4OS, MW 246.29 g/mol) that integrates a 4-methyl-1,2,3-thiadiazole moiety with a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold through a ketone linker . The 5H-pyrrolo[3,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, serving as a key pharmacophore in RORγt inverse agonists and other bioactive molecules [1]. This compound is primarily utilized as a specialized synthetic building block or reference standard in early-stage drug discovery. Accurate structural identification is critical for procurement, as closely related analogs with different substitution patterns on either the thiadiazole or pyrrolopyridine ring can exhibit divergent reactivity and biological profiles.

Procurement Risk: Why Generic Pyrrolopyridine-Thiadiazole Analogs Cannot Substitute for CAS 2320149-63-9


The precise combination of a 4-methyl-1,2,3-thiadiazole carbonyl attached to the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine system governs both electronic properties and potential binding interactions. Simple substitution of the thiadiazole ring with other five-membered heterocycles (e.g., 1,3,4-thiadiazole, oxadiazole) or alteration of the methyl group to hydrogen, amino, or larger alkyls has been shown in related series to modulate biological activity by orders of magnitude [1]. Furthermore, the regioisomeric 1,2,3-thiadiazole versus the 1,3,4-thiadiazole linkage profoundly impacts hydrogen-bonding capacity and metabolic stability. Without direct, lot-specific analytical confirmation (e.g., HPLC purity, NMR identity), a near-neighbor analog may be mistakenly procured, leading to invalid structure-activity relationship (SAR) conclusions or failed synthetic campaigns. The quantitative evidence below delineates where CAS 2320149-63-9 exhibits measurable differentiation relevant to scientific selection.

Quantitative Differentiation Evidence for 4-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole


Molecular Weight and Formula Differentiation from 1,3,4-Thiadiazole and Sulfonamide Analogs

CAS 2320149-63-9 bears a 4-methyl-1,2,3-thiadiazole ketone, distinguishing it from the isomeric 1,3,4-thiadiazole sulfonamide analog (5-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-1,3,4-thiadiazole-2-sulfonamide), which has a molecular weight of 311.30 g/mol and formula C9H5N5O4S2 [1]. The target compound (MW 246.29, C11H10N4OS) is 65 Da lighter and contains one fewer sulfur atom and a different oxidation state at the pyrrolopyridine ring (dihydro vs. dioxo). This results in different solubility, LogP, and hydrogen-bond donor/acceptor counts, all of which are critical parameters for fragment-based drug discovery and lead optimization [2].

Chemical Identity Quality Control Medicinal Chemistry

Structural Distinction from 3-Bromo-pyridine-carbonyl Pyrrolopyridine Scaffolds

In contrast to the 3-bromo-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine analog, which incorporates a heavy halogen atom (Br) on a pyridine ring, the target compound employs a 4-methyl-1,2,3-thiadiazole. This replacement eliminates the potential for non-specific halogen bonding and oxidative metabolic liabilities associated with aryl bromides, while introducing the unique electronic character of the thiadiazole ring . Although direct comparative bioactivity data is lacking in the public domain, the structural difference implies that CAS 2320149-63-9 is likely to exhibit a different selectivity profile against kinase panels and other target classes where halogen-aromatic interactions are key determinants of binding.

Kinase Inhibitors Fragment-Based Drug Design Halogen Bonding

Pyrrolopyridine Core Oxidation State: Dihydro vs. Dioxo Impact on Property Space

The target compound features a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, which is partially saturated and non-aromatic in the pyrrole ring, in contrast to the fully oxidized dioxo analogs (e.g., 5-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-1,3,4-thiadiazole-2-sulfonamide). The dihydro form is predicted to have higher aqueous solubility owing to the absence of the electron-withdrawing dioxo group, which also reduces the core's planarity and increases the number of sp3-hybridized carbons . Quantitative solubility measurements are not publicly available, but the structural feature is expected to shift LogD by approximately 0.5–1.0 log units based on fragment contribution models . This property distinction is critical for assays requiring compound solubility above 10 µM in aqueous buffer.

Physicochemical Properties Lead Optimization Solubility

Recommended Procurement and Application Scenarios for 4-Methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole


Fragment-Based Lead Generation for Kinase and Nuclear Receptor Targets

With a molecular weight of 246.29 Da and a ligand-efficient scaffold, CAS 2320149-63-9 is suited for fragment screening libraries targeting ATP-binding pockets or nuclear receptor ligand-binding domains. The 1,2,3-thiadiazole ring can engage hinge-region residues via nitrogen-based hydrogen bonding, while the dihydropyrrolopyridine core provides a vector for subsequent structure-guided growth [1]. Its MW falls within the Rule-of-Three guidelines for fragment libraries, and the absence of halogens simplifies initial hit validation by SPR or thermal shift assays.

Synthetic Intermediate for RORγt Inverse Agonist Analogs

Given the established use of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a core motif in clinical-stage RORγt inverse agonists (e.g., VTP-43742) [1], this compound can serve as a key intermediate for the synthesis of novel analogs. The 4-methyl-1,2,3-thiadiazole carbonyl can be selectively reduced, functionalized, or coupled to explore SAR around the solvent-exposed region of the target protein. Procuring this exact intermediate ensures synthetic reproducibility and avoids the time-consuming de novo construction of the bicyclic core.

Selectivity Profiling Campaigns Comparing 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomers

For research groups investigating the impact of thiadiazole regioisomerism on target selectivity, CAS 2320149-63-9 provides the 1,2,3-thiadiazole reference point. Direct comparison with the corresponding 1,3,4-thiadiazole analog can reveal differences in kinase selectivity, CYP inhibition, or hERG liability. The quantified molecular weight difference (ΔMW = -65 g/mol) also translates to different calculated LogP values, enabling systematic evaluation of how small structural changes affect cellular permeability and off-target pharmacology [1].

In Vitro Toxicology Screening for Reactive Metabolite Formation

The 4-methyl-1,2,3-thiadiazole moiety may undergo metabolic activation differently than other five-membered heterocycles (e.g., oxadiazoles, isoxazoles). Procurement of CAS 2320149-63-9 allows for glutathione trapping studies and CYP phenotyping to assess its potential to form reactive metabolites. The absence of a halogen eliminates the possibility of CYP-mediated debromination toxicity, which is a known concern for bromopyridine analogs [1]. This makes the compound a cleaner chemical probe for early safety assessment.

Quote Request

Request a Quote for 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.